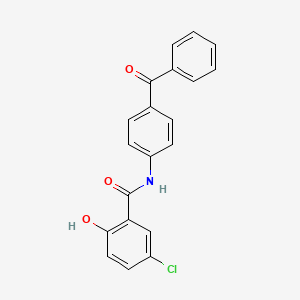

N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide

Description

Properties

CAS No. |

648922-63-8 |

|---|---|

Molecular Formula |

C20H14ClNO3 |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C20H14ClNO3/c21-15-8-11-18(23)17(12-15)20(25)22-16-9-6-14(7-10-16)19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,25) |

InChI Key |

QMDQYMNJOZWBIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the amidation of 4-aminobenzophenone with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the anticancer activity of benzamide derivatives, including this compound, against human colorectal carcinoma (HCT116) cells. The results indicated that certain derivatives had IC50 values lower than that of standard chemotherapy agents, suggesting enhanced potency and selectivity towards cancer cells .

Antiviral Applications

Recent research has revealed that derivatives of this compound exhibit antiviral properties, particularly against human adenovirus (HAdV).

- Case Study : In a study focusing on HAdV inhibitors, several analogues of this compound demonstrated low micromolar potency against HAdV. Notably, one derivative showed an IC50 of 0.27 μM with a selectivity index greater than 100, indicating its potential as a therapeutic agent for treating adenoviral infections in immunocompromised patients .

Modulation of Signaling Pathways

The compound has been identified as a modulator of the Wnt/Frizzled signaling pathway, which is implicated in various diseases including cancer and metabolic disorders.

- Research Findings : Compounds similar to this compound have been shown to inhibit the Wnt/Frizzled pathway effectively. This inhibition could provide therapeutic benefits in conditions associated with dysregulated Wnt signaling, such as certain cancers and type II diabetes .

Antimicrobial Activity

This compound and its analogues have also been evaluated for their antimicrobial properties against various bacterial and fungal strains.

- Case Study : A series of synthesized compounds were tested for antimicrobial activity using tube dilution techniques against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antimicrobial effects, highlighting the potential of this compound class in developing new antimicrobial agents .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological profile of benzamide derivatives is heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., nitro in niclosamide) enhance stability but reduce solubility .

- Amino groups (e.g., in N-(4-amino-2-chlorophenyl) derivatives) improve selectivity and reduce cytotoxicity (CC50 = 156.8 μM for compound 15) .

- Halogen substitutions (e.g., bromo in ) increase molecular weight and may enhance receptor binding via hydrophobic interactions .

Antiviral Activity

- N-(4-Amino-2-chlorophenyl) derivatives: Compound 15 exhibits potent anti-adenovirus activity (IC50 = 0.27 μM) with low toxicity (CC50 = 156.8 μM), outperforming niclosamide .

- Benzoyl-substituted target : The benzoyl group may enhance DNA replication inhibition, as seen in analogues targeting viral life cycles .

Antimycobacterial and Antifungal Activity

- Halogenated salicylanilides : Compounds like 8l and 9f (IC50 = 32 μM) show superior antitubercular activity compared to isoniazid, attributed to chloro and hydroxy groups .

- Niclosamide derivatives : Exhibit anti-biofilm activity against Candida spp., suggesting shared mechanisms with the target compound .

Biological Activity

N-(4-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C20H14ClNO3

- Molecular Weight : Approximately 351.8 g/mol

This compound features a benzoyl group linked to a phenyl ring, with a chloro substituent at the 5-position and a hydroxy group at the 2-position of the benzamide moiety. The unique arrangement of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been shown to inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating hyperlipidemia and related disorders. Furthermore, it modulates signaling pathways associated with cancer, particularly the Wnt/Frizzled signaling pathway, which is often dysregulated in various malignancies.

1. Anticancer Activity

This compound has demonstrated significant anticancer properties:

- Inhibition of Wnt Signaling : The compound acts as an inhibitor of the Wnt/Frizzled signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Studies indicate that it can inhibit Gli1-mediated transcription, further supporting its potential as an anticancer agent .

- Cytotoxic Effects : It exhibits cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .

2. Antiviral Activity

Recent research has identified derivatives of this compound as potent inhibitors against human adenoviruses (HAdV). For instance, certain analogues showed sub-micromolar potency and significantly reduced cytotoxicity compared to existing antiviral agents like niclosamide. The mechanism appears to involve targeting DNA replication processes within the viral life cycle .

3. Enzyme Inhibition

Research indicates that this compound inhibits specific enzymes linked to lipid metabolism. This activity suggests its potential use in managing dyslipidemia and other metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological profile:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | C13H10Cl2N2O2 | Contains an amino group | Enhanced solubility and altered activity |

| Niclosamide | C13H8ClN3O4S | Known Wnt signaling inhibitor | Used in cancer treatment |

| N-(2-benzoylphenyl)-5-chloro-2-hydroxybenzamide | C20H14ClNO3 | Similar core structure | Potential for different pharmacological profiles |

This table illustrates how different structural modifications can lead to variations in biological activities, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antiviral Activity Against HAdV : A study reported that specific analogues exhibited increased selectivity indexes (>100) against HAdV while maintaining low cytotoxicity, indicating their potential as antiviral agents .

- Anticancer Properties : Research demonstrated that this compound could inhibit Gli1-mediated transcription effectively, suggesting its role in targeting cancer pathways .

- Enzyme Inhibition Studies : Investigations into its enzyme inhibitory effects revealed significant interactions with lipid metabolism pathways, pointing towards therapeutic applications in metabolic diseases.

Q & A

Basic: What are the recommended synthetic routes for N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide, and what analytical methods validate its purity?

Methodological Answer:

The synthesis typically involves coupling 5-chloro-2-hydroxybenzoyl chloride with 4-benzoylaniline under anhydrous conditions. A common approach includes dissolving 4-benzoylaniline in dichloromethane (DCM) and adding the acid chloride dropwise at 0–5°C. After stirring for 1–2 hours, the precipitate is filtered, washed with DCM, and dried. Yield optimization (e.g., ~55–89%) depends on stoichiometry and solvent choice .

Validation:

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d6 confirm amide bond formation (δ ~11.75 ppm for -OH, δ ~164–156 ppm for carbonyl groups) .

- Elemental Analysis: Matches calculated values for C, H, N, and Cl (e.g., C: 47.81% calc. vs. 47% found) .

- HPLC: Purity ≥97% is standard for research-grade material .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage: Keep at –20°C in airtight containers to prevent degradation .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

Advanced: How can researchers resolve contradictory solubility data for this compound in different solvents?

Methodological Answer:

Contradictory solubility reports (e.g., DMSO vs. ethanol) arise from polymorphic variations or impurities. To address this:

Characterize Polymorphs: Use X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify crystalline forms .

Standardize Solvent Pre-Treatment: Pre-saturate solvents with the compound to equilibrium.

Quantify Solubility: Use UV-Vis spectroscopy at λmax (e.g., ~270 nm) with calibration curves .

Example: IMD-0354 (a structural analog) shows ≥100.8 mg/mL in DMSO but only ~2.97 mg/mL in ethanol .

Advanced: What in vitro models are suitable for evaluating its antiviral activity against human adenovirus (HAdV)?

Methodological Answer:

- Cell-Based Assays: Use A549 cells infected with HAdV-5. Measure viral replication via qPCR for viral DNA or plaque reduction assays.

- Mechanistic Studies:

- DNA Replication Inhibition: Treat cells pre- and post-infection; quantify viral DNA with SYBR Green .

- Cytotoxicity: Determine CC50 via MTT assay (e.g., CC50 > 150 µM for analogs) .

- Lead Compound Data: Analogues like compound 15 show IC50 = 0.27 µM and selectivity index (SI) > 100 .

Advanced: How does structural modification of the benzoylphenyl group impact its IKK-2 inhibitory activity?

Methodological Answer:

- Rational Design: Replace the 4-benzoyl group with trifluoromethyl substituents (e.g., IMD-0354) to enhance binding to IKK-2’s ATP pocket.

- Activity Correlation:

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl groups increase potency by improving hydrophobic interactions (IC50 ~0.5 µM for IMD-0354) .

- Hydroxyl Position: The 2-hydroxy group is critical for hydrogen bonding with Ser<sup>177</sup> in IKK-2 .

- Validation: Use kinase inhibition assays with recombinant IKK-2 and Western blotting for NF-κB pathway markers (e.g., IκBα degradation) .

Basic: What in vivo models are appropriate for preliminary lipid-lowering efficacy studies?

Methodological Answer:

- Triton WR-1339-Induced Hyperlipidemia: Administer 300 mg/kg Triton intraperitoneally to fasted rats. Measure plasma triglycerides (TG), total cholesterol (TC), and HDL/LDL levels after 18 hours .

- Dosing: Test compounds at 15 mg/kg (oral or IP). Compare to bezafibrate (positive control).

- Key Metrics:

- TG Reduction: Up to 30% in analogs (p < 0.001) .

- HDL Increase: 22% improvement in compounds with pyrrole-2-carboxamide derivatives .

Advanced: How can researchers optimize the compound’s bioavailability for CNS-targeted applications?

Methodological Answer:

- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., sulfonamides) to reduce logP. Calculate via XlogP3 software .

- Prodrug Strategies: Mask the hydroxyl group as an ester (e.g., acetyl) for improved blood-brain barrier penetration.

- In Vivo PK Studies: Monitor plasma half-life (t½) and brain-to-plasma ratio using LC-MS/MS .

Advanced: What computational methods predict its binding affinity for bacterial PPTase enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PPTase crystal structures (PDB: 1QR8). Focus on conserved residues (e.g., Lys<sup>123</sup>, Asp<sup>56</sup>) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Validation: Compare with experimental IC50 data from enzyme inhibition assays (e.g., fluorescence-based PPTase activity) .

Basic: How do researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

- Purification: Recrystallize from ethanol/water (70:30) to remove impurities.

- DSC Analysis: Confirm melting point (e.g., 223–226°C) with a heating rate of 5°C/min .

- Cross-Validation: Compare with analogs (e.g., 5-chlorosalicylamide derivatives) to identify structural influences .

Advanced: What strategies mitigate off-target effects in anticancer studies?

Methodological Answer:

- Selectivity Screening: Use kinase profiling panels (e.g., Eurofins) to identify off-target kinase inhibition.

- Transcriptomics: Perform RNA-seq on treated cancer cells (e.g., HL-60) to assess pathway-specific effects .

- In Vivo Toxicity: Determine maximum tolerated dose (MTD) in hamsters (e.g., 150 mg/kg for compound 15) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.